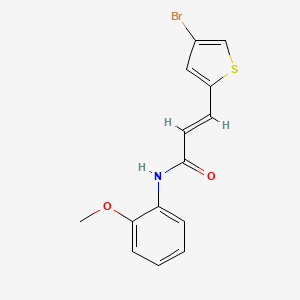
(2E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C14H12BrNO2S and its molecular weight is 338.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide, a derivative of chalcone, has garnered attention in recent years due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and structural characteristics.
Chemical Structure and Properties
The molecular formula of the compound is C14H11BrO2S, with a molecular weight of 323.21 g/mol. The compound features a bromothiophenyl moiety and a methoxyphenyl substituent, contributing to its unique properties.
-
Apoptosis Induction : Research indicates that this compound induces apoptosis in various cancer cell lines, including MCF7 (breast cancer) and HEP2 (laryngeal cancer) cells. The compound triggers apoptotic pathways by modulating proteins such as Bcl-2 and BAX, which are critical in regulating cell death .
- Bcl-2 Inhibition : Bcl-2 is known for its anti-apoptotic function. Studies show that treatment with the compound leads to decreased Bcl-2 levels, thereby promoting apoptosis .
- Caspase Activation : The compound may activate caspases, which are essential for the execution of apoptosis. This activation is crucial for the morphological changes observed during cell death .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that the compound exhibits significant anti-cancer activity:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | 12 | HEP2 |
| (2E)-3-(4-bromothiophen-2-yl)-N-(4-methoxyphenyl)prop-2-enamide | 9.5 | MCF7 |
| Doxorubicin | 11 | HEP2 |
| Doxorubicin | 5.5 | MCF7 |
The above table summarizes the IC50 values for the compound compared to doxorubicin, a standard chemotherapeutic agent . These results indicate that the compound possesses comparable cytotoxic effects against these cancer cell lines.
Structural Insights
Crystal structure studies reveal that the compound crystallizes in a triclinic space group with four independent molecules in the asymmetric unit. The molecular geometry suggests a planar conformation that may facilitate π–π stacking interactions, enhancing its biological activity .
Case Studies and Research Findings
Recent studies have synthesized several chalcone derivatives, including variants of this compound. These derivatives were evaluated for their biological activities, revealing that modifications to the phenyl rings significantly influence their cytotoxic properties.
For instance, one study reported that a similar chalcone derivative exhibited an IC50 value of 12 µg/mL against HEP2 cells and 9.5 µg/mL against MCF7 cells, showcasing the potential of these compounds as effective anticancer agents .
Propriétés
IUPAC Name |
(E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2S/c1-18-13-5-3-2-4-12(13)16-14(17)7-6-11-8-10(15)9-19-11/h2-9H,1H3,(H,16,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMSDJGGPLQMGM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C=CC2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C=C/C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














